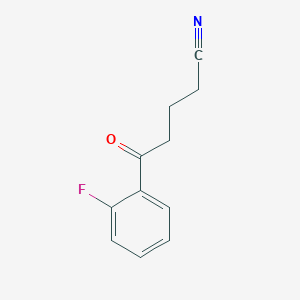

5-(2-Fluorophenyl)-5-oxovaleronitrile

Vue d'ensemble

Description

5-(2-Fluorophenyl)-5-oxovaleronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a fluorophenyl group attached to a valeric acid derivative, with a nitrile group at the terminal position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-5-oxovaleronitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a high-pressure autoclave for the hydrogenation steps. The process includes the use of acetonitrile and glacial acetic acid as solvents, with hydrogen gas introduced under controlled pressure and temperature conditions. The reaction is monitored using high-performance liquid chromatography to ensure the purity and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Fluorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of 5-(2-Fluorophenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(2-Fluorophenyl)-5-aminovaleronitrile.

Substitution: Various substituted derivatives of the fluorophenyl group.

Applications De Recherche Scientifique

Chemical Synthesis Applications

5-(2-Fluorophenyl)-5-oxovaleronitrile is primarily utilized as a reagent in organic synthesis. Its unique structure allows for the preparation of various biologically active compounds, particularly indole derivatives. These derivatives are significant due to their potential therapeutic effects, including cell protective properties.

Research indicates that this compound exhibits significant biological activity, making it a candidate for pharmacological applications. Preliminary studies suggest that compounds derived from it may have substantial therapeutic potentials, particularly in:

- Cancer Treatment : The compound's derivatives have shown promise in targeting cancer cells .

- Anti-inflammatory Agents : Similar compounds have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Indole Derivatives : Compounds synthesized from this compound were tested for their cytoprotective effects against oxidative stress in cellular models.

- Kinase Inhibition : Certain derivatives were explored as kinase inhibitors, which play a critical role in cancer progression and treatment strategies .

Interaction Studies

The interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. The compound can form stable adducts with different reagents, which are further utilized to synthesize more complex structures. Understanding these interactions is crucial for developing new compounds with enhanced biological activities.

Structural Significance

The presence of fluorine in this compound significantly influences its chemical reactivity and biological properties compared to similar compounds. Fluorine often enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Mécanisme D'action

The mechanism of action of 5-(2-Fluorophenyl)-5-oxovaleronitrile involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde

- 2-(2-Fluorophenyl)-2-oxoethylpropanedinitrile

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

Uniqueness

5-(2-Fluorophenyl)-5-oxovaleronitrile is unique due to its specific structural features, such as the combination of a fluorophenyl group with a nitrile and oxo functionalities. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

5-(2-Fluorophenyl)-5-oxovaleronitrile, also known by its chemical identifier 898767-33-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a five-membered ring containing an oxo group and a nitrile functional group. Its molecular formula is CHFNO, with a molecular weight of approximately 201.19 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorophenyl moiety allows for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding. This interaction can lead to inhibition or activation of specific pathways within cells, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains. For instance, related compounds have demonstrated significant antimicrobial properties, which may extend to this compound as well.

- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects on various cancer cell lines. The ID50 values for different cell types indicate varying degrees of sensitivity, suggesting selective toxicity that could be exploited in cancer therapy .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against E. coli | |

| Cytotoxicity | ID50 values ranging from 1 x 10^-7 M to 1 x 10^-5 M | |

| Enzyme Interaction | Potential inhibition observed |

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxo compounds revealed that this compound exhibited promising antimicrobial activity against Gram-negative bacteria such as Escherichia coli. The mechanism involved competitive inhibition at the active sites of bacterial enzymes, which was reversible by natural substrates .

Case Study 2: Cancer Cell Line Sensitivity

In a cytotoxicity assay involving several cancer cell lines, including L-1210 leukemia cells, the compound displayed variable sensitivity profiles. At concentrations of , it was found to be inactive against these cells, indicating a need for further optimization in structure to enhance efficacy against specific cancer types .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQLORVFWCKKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642221 | |

| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-33-4 | |

| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.